Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
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Description
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is a chemical compound with the IUPAC name ethyl (2E)-2-cyano-3-(4-ethoxyanilino)-2-propenoate . It has a molecular weight of 260.29 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a rare N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon .Scientific Research Applications
1. Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique crystal packing behaviors, characterized by rare N⋯π and O⋯π interactions, as well as C–H⋯N and C–H⋯O hydrogen bonds. These interactions contribute to forming distinct structural patterns like zigzag double-ribbons and double-columns, which are of interest in crystal engineering and design (Zhang, Wu, & Zhang, 2011). Additionally, the compound has been involved in studies identifying unusual C⋯π interactions of non-hydrogen bond type, further highlighting its role in advancing understanding of molecular interactions and crystal structure (Zhang, Tong, Wu, & Zhang, 2012).
2. Structural Analysis and Characterization
This compound has been subject to structural analysis and characterization. Studies have detailed its crystallization in specific space groups and provided measurements of lattice constants and bond distances. Such analyses are vital for understanding the compound's molecular geometry and properties, facilitating its application in various chemical and pharmaceutical contexts (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
3. Synthesis and Chemical Transformations
The compound is also central to various synthetic processes and chemical transformations. For instance, its reactions and resultant products have been studied, leading to the development of novel synthesis methods and the creation of diverse derivatives. These studies contribute to the broader field of organic synthesis, offering insights into reaction mechanisms and the design of new chemical entities (Zribi, Belhouchet, & Chabchoub, 2013).
4. Application in Medicinal Chemistry
In medicinal chemistry, the compound has been utilized in the synthesis of pharmacologically relevant molecules. Its derivatives and transformation products have been explored for potential therapeutic applications, including antimicrobial activity. This highlights the compound's significance in drug discovery and development processes (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-ethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-12(6-8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIBZGYRLULPX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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